molecular formula C15H17N3O2S B3722679 N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B3722679
M. Wt: 303.4 g/mol
InChI Key: STCJBPOHDALPMV-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl (-OH) and methyl (-CH₃) group at positions 4 and 6, respectively. The pyrimidine ring is linked via a sulfanyl (-S-) bridge to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJBPOHDALPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Hydroxy and Methyl Groups: Functionalization of the pyrimidine ring to introduce hydroxy and methyl groups.

    Formation of the Acetamide Linkage: Coupling of the pyrimidine derivative with 2,5-dimethylphenyl acetic acid or its derivatives under suitable conditions to form the acetamide linkage.

    Sulfanyl Group Introduction: Introduction of the sulfanyl group through thiolation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acetamide or pyrimidine moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

A. Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide has shown promise in various medicinal applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrimidine and sulfanyl groups may enhance this activity by interacting with microbial enzymes or cell membranes.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

B. Biochemical Research

In biochemical assays, this compound can be utilized as:

  • Ligands for Enzyme Studies : Its structural components may allow it to bind selectively to specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
  • Inhibitors in Pathway Analysis : By inhibiting certain biochemical pathways, it can help elucidate the roles of specific proteins or enzymes in cellular processes.

A. Antibacterial Studies

A study investigating the antibacterial properties of pyrimidine derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial efficacy.

B. Anti-inflammatory Research

Another research effort focused on the anti-inflammatory effects of pyrimidine-based compounds demonstrated that derivatives could reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in substituents on the pyrimidine ring, which significantly influence reactivity and biological interactions:

Compound Molecular Formula Pyrimidine Substituents Key Differences
Target Compound C₁₆H₁₉N₃O₂S 4-OH, 6-CH₃ Baseline for comparison; hydroxyl group enhances hydrogen-bonding capacity
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide C₂₀H₁₉ClN₃O₄S₂ 6-oxo, 5-(3-chloro-4-methoxy) Sulfonyl and chloro groups increase electrophilicity; oxo group alters redox behavior
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₅N₃OS 4-CH₃, 6-CH₃ Lack of hydroxyl group reduces polarity; dimethyl groups enhance lipophilicity
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide C₁₉H₁₈N₃O₃S 4-OH, 6-CH₃ Phenoxyphenyl substituent increases steric bulk, potentially reducing membrane permeability

Variations in Aromatic Substituents

The acetamide-linked aromatic group impacts solubility and target selectivity:

Compound Aromatic Substituent Impact on Properties
Target Compound 2,5-Dimethylphenyl Methyl groups enhance lipophilicity; para-methyl may stabilize π-π stacking interactions
N-(3-Chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-Chloro-2-methylphenyl Chlorine atom introduces electronegativity, potentially improving receptor binding
N-(4-Ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide 4-Ethoxyphenyl Ethoxy group increases electron density, altering metabolic stability

Fused-Ring Systems and Extended Conjugation

Compounds with fused-ring systems exhibit distinct electronic and biological profiles:

Compound Ring System Biological Relevance
2-{[3-(3,5-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide Thieno[3,2-d]pyrimidine Fused thiophene-pyrimidine system enhances planar structure, improving DNA intercalation
N-(3,5-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide Chromeno[2,3-d]pyrimidine Chromene fusion increases aromatic surface area, potentially enhancing anticancer activity

Key Research Findings

  • Enzyme Inhibition : Hydroxyl-substituted pyrimidines (e.g., target compound) show stronger inhibition of α-glucosidase and lipoxygenase compared to oxo or methyl analogs, likely due to hydrogen-bonding interactions .
  • Crystallographic Data : The dihedral angle between the pyrimidine and aromatic rings in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide is 91.9°, indicating near-perpendicular orientation, which may reduce steric hindrance in binding pockets .
  • Biological Selectivity: Thieno[3,2-d]pyrimidine derivatives exhibit higher potency against cancer cell lines than simple pyrimidines, attributed to improved membrane penetration and intercalation .

Q & A

Basic Questions

What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions:

Core formation : Construct the pyrimidin-2-yl moiety via cyclization of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/ethanol) .

Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid or its derivatives in DMF with a base (e.g., K₂CO₃) .

Acetamide coupling : React the sulfanyl intermediate with 2,5-dimethylaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key considerations : Optimize reaction temperatures (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine coupling) to achieve yields >75% .

How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via 1H^1H NMR (e.g., singlet at δ 12.50 ppm for pyrimidine NH, δ 2.19 ppm for methyl groups) .
  • Elemental analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 344.21) .

What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : Test against α-glucosidase or lipoxygenase (LOX) using spectrophotometric assays (IC₅₀ determination at 405 nm) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM .
  • Receptor binding : Perform radioligand displacement assays for targets like GPCRs or kinases .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water 1:1). Refine using SHELXL (e.g., anisotropic displacement parameters, R-factor <0.05) .
  • Key parameters : Analyze dihedral angles between pyrimidine and acetamide groups to confirm planarity (e.g., <10° deviation indicates conjugation) .

How should researchers address discrepancies in elemental analysis data?

  • Case example : If carbon content deviates (e.g., 45.29% observed vs. 45.36% theoretical), check for:
    • Hydration/solvation : Perform TGA to detect bound solvents .
    • Synthetic byproducts : Use LC-MS to identify impurities (e.g., unreacted intermediates) .
    • Combustion efficiency : Re-run analysis with internal standards (e.g., sulfanilamide) .

What strategies optimize solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
  • Prodrug derivatization : Introduce phosphate or PEG groups at the hydroxyl or acetamide moiety .
  • pH adjustment : Solubilize in buffered solutions (pH 7.4–8.5) for ionizable groups .

How can structure-activity relationship (SAR) studies guide derivative design?

  • Modification hotspots :

    PositionModificationImpact
    Pyrimidine C-4Replace -OH with -OCH₃↑ Lipophilicity, ↓ metabolic clearance
    Acetamide NSubstitute 2,5-dimethylphenyl with 4-fluorophenyl↑ Target affinity (e.g., kinase inhibition)
    Sulfanyl linkerReplace S with Se or OAlter redox activity and toxicity

What computational methods predict metabolic pathways?

  • In silico tools : Use SwissADME or GLORYx to identify Phase I (oxidation at methyl groups) and Phase II (glucuronidation at -OH) metabolism .
  • Docking simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict clearance rates .

How to troubleshoot low yields in large-scale synthesis?

  • Process optimization :
    • Catalyst screening : Test Pd/C or CuI for coupling steps .
    • Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) .
    • Workup adjustments : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .

What analytical techniques detect degradation products under stress conditions?

  • Forced degradation : Expose to heat (60°C), UV light, or acidic/basic hydrolysis (0.1M HCl/NaOH).
  • Analysis :
    • UPLC-PDA : Monitor degradation kinetics (e.g., t₁/2 calculation) .
    • HRMS : Identify fragments (e.g., loss of sulfanyl group at m/z 211.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

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